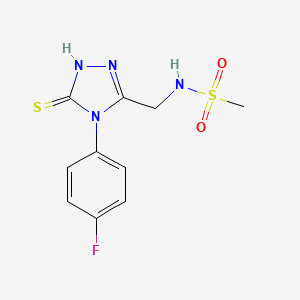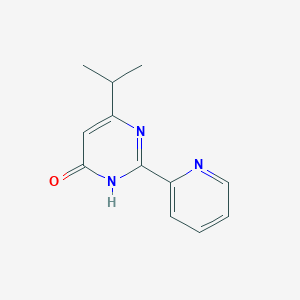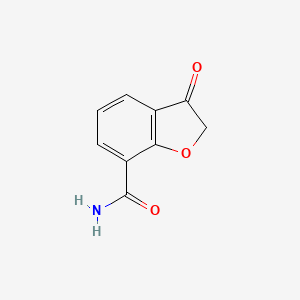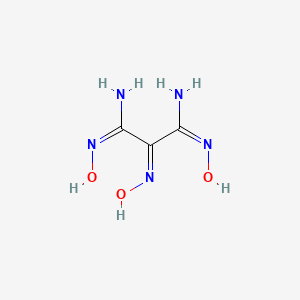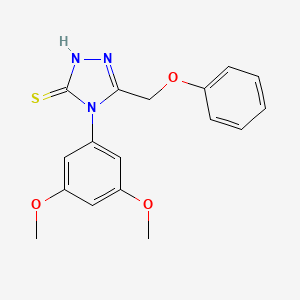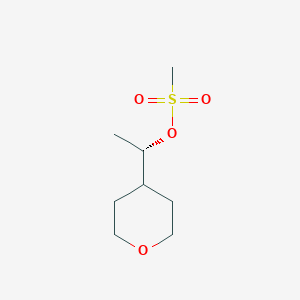
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is an organic compound that features a tetrahydropyran ring, a common motif in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate typically involves the reaction of (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(S)-1-(tetrahydro-2H-pyran-4-yl)ethanol+methanesulfonyl chloride→(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Reduction: The compound can be reduced to (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium methoxide would yield (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methyl ether.
Reduction: The major product is (S)-1-(tetrahydro-2H-pyran-4-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate involves its role as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the attack of nucleophiles on the carbon atom attached to the tetrahydropyran ring. This makes it a valuable intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: This compound is similar in structure but lacks the methanesulfonate group.
Tetrahydro-4H-thiopyran-4-ones: These compounds have a sulfur atom in place of the oxygen in the tetrahydropyran ring.
Uniqueness
(S)-1-(tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is not seen in similar compounds like 1-(tetrahydro-2H-pyran-4-yl)ethanone, which lacks a good leaving group.
Eigenschaften
Molekularformel |
C8H16O4S |
|---|---|
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
[(1S)-1-(oxan-4-yl)ethyl] methanesulfonate |
InChI |
InChI=1S/C8H16O4S/c1-7(12-13(2,9)10)8-3-5-11-6-4-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
QMZSWBBFLNXFLC-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C1CCOCC1)OS(=O)(=O)C |
Kanonische SMILES |
CC(C1CCOCC1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


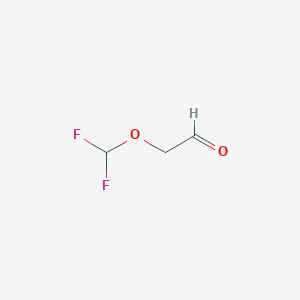
![5-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15052794.png)
![5-[(3S)-piperidin-3-yl]-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride](/img/structure/B15052801.png)
![2-Chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B15052817.png)

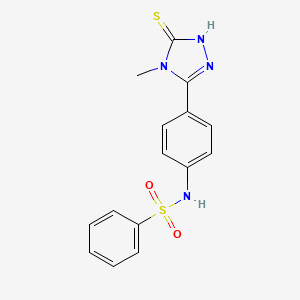
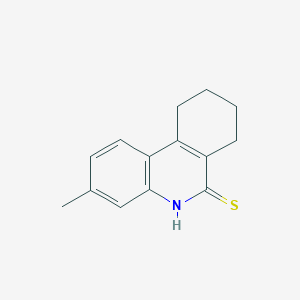
![[1,1'-Bi(cyclohexane)]-4,4'-dicarboxylic acid](/img/structure/B15052856.png)
